

Crisugabalin: An In-depth Analysis of Early-Phase Clinical Trial Safety Data

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Compound of Interest

Compound Name: *Crisugabalin*

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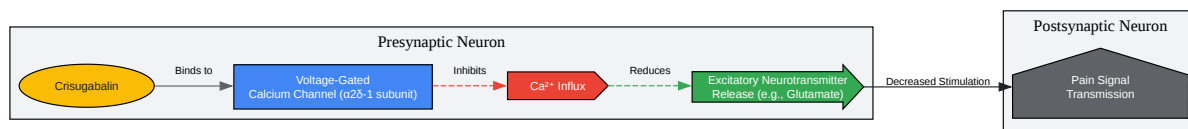
Introduction

Crisugabalin (also known as HSK16149) is a novel, selective oral γ -aminobutyric acid (GABA) analogue under development for the treatment of neuropathic pain, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). As a gabapentinoid, its mechanism of action is similar to that of pregabalin and gabapentin, involving the binding to the $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels. This binding modulates calcium influx in the central nervous system, which in turn reduces the release of excitatory neurotransmitters. Preclinical studies have suggested that **crisugabalin** possesses a wider therapeutic index and a more favorable neurotoxicity profile compared to pregabalin, with significantly lower brain tissue exposure. This whitepaper provides a comprehensive overview of the safety data from early-phase clinical trials of **crisugabalin**, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

Crisugabalin exerts its analgesic effects by selectively binding to the $\alpha 2\delta$ -1 subunit of presynaptic voltage-gated calcium channels in the central nervous system. This high-affinity binding inhibits calcium influx into neurons, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P. This modulation of neuronal excitability is believed to be the primary mechanism underlying its efficacy in treating neuropathic pain.

Crisugabalin has demonstrated a 23-fold greater selectivity for the $\alpha 2\delta$ -1 subunit compared to pregabalin.



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Caption: Crisugabalin's Mechanism of Action

Pharmacokinetics

Pharmacokinetic studies have revealed key characteristics of **crisugabalin**. In single and multiple ascending dose studies, both the maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC) showed a dose-proportional relationship in the dose range of 5-120 mg and 15-80 mg, respectively. The elimination half-life (t_{1/2}) of **crisugabalin** is reported to be between 3.7 and 6.4 hours. The drug accumulates only slightly after multiple administrations.

A Phase I study investigated the pharmacokinetics in subjects with varying degrees of renal impairment. The results indicated that as renal function declines, the half-life of **crisugabalin** is prolonged, and plasma exposure increases.

Table 1: Pharmacokinetic Parameters of a Single 20 mg Oral Dose of **Crisugabalin** in Subjects with Renal Impairment

Renal Function Category	N	Mean Cmax Increase vs. Normal	Mean AUC0-inf Increase vs. Normal
Normal	8	-	-
Mild Impairment	8	6.00%	14.63%
Moderate Impairment	8	13.83%	119.57%
Severe Impairment	8	21.63%	272.61%

Based on these findings, dosage adjustments are recommended for patients with a glomerular filtration rate (GFR) below 60 mL/min.

Clinical Safety Data

Early-phase clinical trials have consistently demonstrated that **crisugabalin** is generally well-tolerated. The majority of treatment-emergent adverse events (TEAEs) reported were of mild to moderate severity.

Phase 2/3 Trial in Diabetic Peripheral Neuropathic Pain (DPNP)

A multicenter, randomized, double-blind, placebo- and active-controlled Phase 2/3 trial evaluated the efficacy and safety of **crisugabalin** (40 mg/day and 80 mg/day) over a 13-week treatment period in 596 patients with DPNP.

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in a Phase 2/3 DPNP Trial

Adverse Event	Crisugabalin Group (n=68)
Dizziness	13.2% (9/68)
Somnolence	8.8% (6/68)

Safety assessments from this trial indicated a low incidence of serious adverse events and no significant increase in dropout rates among participants receiving **crisugabalin** compared to placebo.

Phase 3 Trial in Postherpetic Neuralgia (PHN)

A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of **crisugabalin** (40 mg/d and 80 mg/d) in 366 adults with PHN over a 12-week period.

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 PHN Trial

Adverse Event Category	Crisugabalin 40 mg/d (n=121)	Crisugabalin 80 mg/d (n=121)	Placebo (n=124)
Common TEAEs	Dizziness, Hyperuricemia, Weight gain, Somnolence, Hyperlipidemia, Hypertriglyceridemia, Blood		

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